Home > Products > Screening Compounds P101471 > 4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine
4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine -

4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine

Catalog Number: EVT-5576169
CAS Number:
Molecular Formula: C20H17FN4
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib)

Compound Description: Pexidartinib is the dihydrochloride salt of 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine. It is a potent and selective inhibitor of colony stimulating factor 1 receptor (CSF1R) []. The crystal structure of its dihydrate form reveals a complex hydrogen-bonded framework structure, stabilized by interactions between the protonated nitrogen atoms of the pexidartinib molecule, water molecules, and chloride ions [].

Relevance: Pexidartinib shares a similar core structure with 4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine. Both compounds contain a central pyridine ring connected to a pyrrolo[2,3-b]pyridine moiety and another substituted aromatic ring via methylene linkers. The key difference lies in the substituents on the pyrrolo[2,3-b]pyridine and the second aromatic ring.

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist []. Studies investigating its metabolism in various species, including cynomolgus monkey, dog, mouse, and rat, revealed diverse biotransformation pathways involving oxidation and conjugation reactions []. One intriguing finding was the formation of an unusual N-acetylglucosamine conjugate in the cynomolgus monkey, highlighting a unique metabolic route for this compound [].

Relevance: While BMS-645737 exhibits a more complex structure compared to 4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine, both compounds share a 2-methyl-1H-pyrrolo[2,3-b]pyridine moiety as a common structural feature. This structural similarity suggests potential shared activity or binding affinity towards certain targets.

1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248)

Compound Description: BMS-585248 is a highly potent HIV-1 attachment inhibitor that targets the viral envelope protein gp120 []. It demonstrates improved in vitro potency and pharmacokinetic properties compared to its predecessor, BMS-488043. Structural-activity relationship studies revealed a correlation between the potency of analogues and the ability of the 7-position substituent on the azaindole core to adopt a coplanar conformation [].

Relevance: Although BMS-585248 belongs to the 4-fluoro-6-azaindole class of HIV-1 attachment inhibitors, it shares a pyrrolopyridine core structure with 4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine. The presence of this shared core suggests potential commonalities in their binding interactions with certain targets, despite their distinct biological activities.

(6-(1-(5-Fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (Compound 13)

Compound Description: Compound 13 is a highly potent, selective, and brain-penetrable anaplastic lymphoma kinase (ALK) inhibitor []. It was identified through scaffold hopping and lead optimization, guided by cocrystal structures of ALK bound to initial lead compounds. Intraperitoneal administration of Compound 13 effectively decreased phosphorylated-ALK levels in the hippocampus and prefrontal cortex of mice, highlighting its potential for investigating ALK-mediated brain functions [].

Relevance: Both Compound 13 and 4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine belong to the 1H-pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridine class of ALK inhibitors. The common structural features suggest shared binding interactions with ALK, although specific substituents contribute to variations in potency, selectivity, and brain penetration properties [].

6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]MK6240)

Compound Description: [18F]MK6240 is a positron emission tomography (PET) tracer with high affinity and selectivity for hyperphosphorylated tau, a protein associated with Alzheimer's disease [, , ]. It readily crosses the blood-brain barrier, making it suitable for imaging tau aggregates in the living human brain [, , ]. Studies have demonstrated its utility for deriving a surrogate index of cerebral perfusion by analyzing the early phase of dynamic PET images [].

Relevance: [18F]MK6240 and 4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine both feature a 1H-pyrrolo[2,3-c]pyridine moiety within their structures. This shared feature highlights a possible link between these compounds in terms of their interactions with specific targets, despite their different applications in research and potential therapeutic targets. , ,

6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (PLX5622)

Compound Description: PLX5622 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), used to target glioma-associated microglia and macrophages (GAMMs) [, ]. It has been investigated as a potential therapy for glioma, a type of brain tumor. Preclinical studies using PLX5622 in mouse models have demonstrated its ability to deplete GAMMs and reduce tumor growth [, ].

Relevance: PLX5622 and 4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine both possess a 5-methyl-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl moiety. This structural commonality suggests that these compounds may interact with similar target proteins, potentially including CSF-1R, although further research is needed to confirm this hypothesis. ,

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity identified during the oxidative stress degradation of Venetoclax, a potent BCL-2 inhibitor used for treating hematologic malignancies [, ]. VNO is formed by the oxidation of Venetoclax and can undergo [, ] Meisenheimer rearrangement to form the venetoclax hydroxylamine impurity [, ].

Relevance: Venetoclax N-oxide (VNO) and 4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine share a 1H-pyrrolo[2,3-b]pyridin-5-yl moiety as a common structural feature. This shared moiety suggests potential similarities in their chemical properties or interactions with specific biological targets, despite their distinct roles in the context of Venetoclax research. ,

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another potential oxidative impurity of Venetoclax []. It is formed through a [, ] Meisenheimer rearrangement of Venetoclax N-oxide.

Relevance: Like Venetoclax N-oxide, Venetoclax hydroxylamine impurity (VHA) also contains the 1H-pyrrolo[2,3-b]pyridin-5-yl moiety found in 4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine. This structural commonality suggests potential commonalities in their chemical properties or interactions with specific biological targets.

2-(1-(2-Chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (Compound w2)

Compound Description: Compound w2 is a potent human dihydroorotate dehydrogenase (hDHODH) inhibitor with promising therapeutic potential for inflammatory bowel disease (IBD) []. It demonstrates favorable pharmacokinetic characteristics and alleviates the severity of acute ulcerative colitis in a dose-dependent manner in preclinical studies.

Relevance: Both Compound w2 and 4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine share a 1H-pyrrolo[2,3-b]pyridine moiety. This shared moiety suggests that both compounds might interact with similar target proteins, although their biological activities and therapeutic applications differ.

2-(4-[11C]methoxyphenyl)imidazo[1,2-a]pyridin-7-amine 7 ([11C]RO6924963), N-[11C]methyl-2-(3-methylphenyl)imidazo[1,2-a]pyrimidin-7-amine 8 ([11C]RO6931643), and [18F]2-(6-fluoropyridin-3-yl)pyrrolo[2,3-b:4,5-c']dipyridine 9 ([18F]RO6958948)

Compound Description: These three compounds ([11C]RO6924963, [11C]RO6931643, and [18F]RO6958948) are novel PET tracers developed for imaging tau neurofibrillary tangles in Alzheimer's disease []. They exhibit high affinity for tau aggregates, excellent selectivity against Aβ plaques, and suitable pharmacokinetic and metabolic properties in preclinical studies.

Relevance: While these PET tracers differ significantly in structure from 4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine, they showcase the diversity of chemical structures that can be designed to target tau aggregates. This emphasizes the importance of exploring various chemical classes for developing effective diagnostic and therapeutic agents for Alzheimer's disease.

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amine (Compound P1)

Compound Description: Compound P1 is a 7-azaindole analog designed based on the bioisosteric principle and screened through molecular docking studies targeting CSF-1R []. It exhibits cytotoxicity towards various cancer cell lines, particularly HOS cells, while showing lower toxicity towards normal L929 cells. In vitro studies suggest that Compound P1 induces HOS cell death via apoptosis and cell cycle arrest.

Relevance: Compound P1 shares a 5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl moiety with 4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine. Both compounds target CSF-1R, highlighting their potential as therapeutic agents for cancer treatment.

N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide (Vemurafenib, PLX4032)

Compound Description: Vemurafenib (PLX4032) is a BRAF inhibitor approved for treating metastatic melanoma with the BRAFV600E mutation []. Studies reveal that P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) actively efflux vemurafenib, limiting its brain distribution [].

Relevance: Vemurafenib and 4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine share the 1H-pyrrolo[2,3-b]pyridine core structure. Although their therapeutic targets differ, this shared feature suggests that both compounds might exhibit similar physicochemical properties and potentially interact with certain transporter proteins like P-gp and BCRP.

Properties

Product Name

4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine

IUPAC Name

4-(5-fluoro-2-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine

Molecular Formula

C20H17FN4

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H17FN4/c1-13-4-5-15(21)9-17(13)18-10-19(25-20-16(18)6-8-23-20)24-12-14-3-2-7-22-11-14/h2-11H,12H2,1H3,(H2,23,24,25)

InChI Key

NTGMGLQVOZNYJP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)F)C2=CC(=NC3=C2C=CN3)NCC4=CN=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=NC3=C2C=CN3)NCC4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.